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Compound of Interest

Compound Name: Z-D-tyrosine

Cat. No.: B15598380 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the

enantioselective synthesis of N-α-benzyloxycarbonyl-D-tyrosine (Z-D-tyrosine), a valuable

building block in the development of pharmaceuticals and other bioactive molecules. This

document details two robust synthetic pathways: a chemoenzymatic approach leveraging

enzymatic resolution and a direct asymmetric hydrogenation method. Detailed experimental

protocols, quantitative data summaries, and workflow visualizations are provided to facilitate

practical application in a research and development setting.

Introduction
D-Tyrosine and its derivatives, such as Z-D-tyrosine, are critical non-proteinogenic amino

acids incorporated into various peptide-based therapeutics and small molecule drugs. The

precise stereochemistry of these components is often paramount to their biological activity and

pharmacological profile. Consequently, efficient and highly selective synthetic routes to

enantiomerically pure D-amino acids are of significant interest to the pharmaceutical and

biotechnology industries. Z-D-tyrosine, with its benzyloxycarbonyl (Cbz or Z) protecting group,

is particularly useful in solid-phase and solution-phase peptide synthesis.[1] This guide

explores two effective strategies for obtaining high-purity Z-D-tyrosine.

Synthetic Strategies
Two principal routes for the enantioselective synthesis of Z-D-tyrosine are presented:
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Chemoenzymatic Synthesis via Enzymatic Resolution: This multi-step approach begins with

the non-selective synthesis of a racemic N-acetyl-DL-tyrosine, followed by a highly

enantioselective enzymatic hydrolysis to yield D-tyrosine, which is then N-protected with the

benzyloxycarbonyl group.

Asymmetric Hydrogenation: This method involves the direct, enantioselective hydrogenation

of a prochiral N-Cbz-α,β-dehydro-tyrosine precursor using a chiral rhodium catalyst to afford

Z-D-tyrosine.

The following sections provide detailed experimental protocols and comparative data for these

approaches.

Chemoenzymatic Synthesis of Z-D-tyrosine
This pathway is a reliable and scalable method that relies on the high stereoselectivity of

certain enzymes to resolve a racemic mixture. The overall workflow is depicted below.

Step 1: Acetylation

Step 2: Enzymatic Resolution

Step 3: N-Protection

DL-Tyrosine

N-Acetyl-DL-Tyrosine
 Acetic Acid 

Acetic Anhydride

D-Tyrosine

 H2O 

N-Acetyl-L-Tyrosine

D-Acylating Hydrolase

Z-D-Tyrosine

 Base, H2O 

Benzyl Chloroformate

Click to download full resolution via product page

Chemoenzymatic synthesis workflow for Z-D-tyrosine.
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Experimental Protocols
Step 1: Synthesis of N-Acetyl-DL-Tyrosine[2]

Materials:

DL-Tyrosine

Acetic acid

Acetic anhydride

Deionized water

Ice bath

Procedure:

In a suitable reaction vessel, dissolve DL-tyrosine (e.g., 54.3 g, 0.3 mol) and acetic acid

(e.g., 36.0 g, 0.6 mol) in deionized water (e.g., 200 ml).[2]

To the stirred solution, add acetic anhydride (e.g., 24.0 g, 0.2 mol).[2]

Heat the mixture and stir for 4 to 6 hours at a temperature between 50 and 65 °C.[2]

After the reaction is complete, recover the unreacted acetic acid by distillation.

Cool the reaction mixture to room temperature and then place it in an ice water bath for 45

minutes to induce crystallization.[2]

Collect the solid product by filtration, wash with cold deionized water, and dry under

vacuum to yield N-acetyl-DL-tyrosine.

Step 2: Enzymatic Resolution of N-Acetyl-DL-Tyrosine to D-Tyrosine[2]

Materials:

N-Acetyl-DL-Tyrosine
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Deionized water

Ammonia water or other suitable base

Immobilized D-acylating hydrolase

Ethanol

Decolorizing agent (e.g., activated carbon)

Procedure:

Dissolve the N-acetyl-DL-tyrosine (e.g., 64.2 g) in deionized water (e.g., 300 ml) to

prepare a 0.5-1.0 mol/L solution.[2]

Adjust the pH of the solution to 7.5 using ammonia water.[2]

Pass the solution through a column packed with immobilized D-acylating hydrolase at a

controlled temperature of 50 °C.[2]

Elute the column with a suitable amount of ethanol.

To the eluent, add a decolorizing agent (e.g., 5 g of clay) and stir at 90 °C for 1 hour.[2]

Filter the hot solution to remove the decolorizing agent.

Concentrate the filtrate under vacuum at 60 °C to approximately one-third of its original

volume.

Cool the concentrated solution to 2-5 °C for 4-5 hours to crystallize the D-tyrosine.[2]

Collect the D-tyrosine crystals by filtration and dry. The mother liquor contains N-acetyl-L-

tyrosine.

Step 3: N-Benzyloxycarbonylation of D-Tyrosine to Z-D-Tyrosine[3]

Materials:

D-Tyrosine
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Sodium carbonate (Na₂CO₃)

Benzyl chloroformate (Cbz-Cl)

Deionized water

Ethyl acetate or diethyl ether for extraction

Dilute hydrochloric acid (HCl)

Procedure:

Dissolve D-tyrosine (1.0 equiv) in an aqueous solution of sodium carbonate, maintaining a

pH between 8 and 10.[3]

Cool the solution to 0-5 °C in an ice bath.

Slowly add benzyl chloroformate (1.05 - 1.2 equiv) to the stirred solution, ensuring the

temperature remains below 10 °C.[3]

Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC

or HPLC.

After the reaction is complete, wash the aqueous mixture with an organic solvent (e.g.,

diethyl ether) to remove unreacted benzyl chloroformate.

Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid at 0-5 °C. This will

precipitate the Z-D-tyrosine.[3]

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Quantitative Data for Chemoenzymatic Synthesis
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Step Product Typical Yield
Enantiomeric
Excess (ee)

Reference

1
N-Acetyl-DL-

Tyrosine
94-96%

Not applicable

(racemic)
[2]

2 D-Tyrosine
~95% (resolution

yield)
>99% [2]

3 Z-D-Tyrosine High >99% [3]

Asymmetric Hydrogenation for Z-D-Tyrosine
Synthesis
This approach offers a more direct route to Z-D-tyrosine by employing a chiral catalyst to

induce enantioselectivity in the hydrogenation of a prochiral precursor. The use of a chiral

Rhodium-DuPhos catalyst is a well-established method for this transformation.

N-Cbz-dehydro-tyrosine

Z-D-Tyrosine

 MeOH, H2 (pressure) 

[Rh((R,R)-Et-DuPhos)(COD)]BF4

H2

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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